molecular formula C5H11ClFN B1406408 (R)-3-(Fluoromethyl)pyrrolidine hydrochloride CAS No. 1443983-87-6

(R)-3-(Fluoromethyl)pyrrolidine hydrochloride

Cat. No.: B1406408
CAS No.: 1443983-87-6
M. Wt: 139.6 g/mol
InChI Key: YJLVCUNOYYRZMV-JEDNCBNOSA-N
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Description

®-3-(Fluoromethyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of a fluoromethyl group at the 3-position of the pyrrolidine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Fluoromethyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as ®-3-hydroxymethylpyrrolidine.

    Fluorination: The hydroxymethyl group is then converted to a fluoromethyl group using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the fluoromethylpyrrolidine with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-3-(Fluoromethyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: ®-3-(Fluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the fluoromethyl group to a hydroxymethyl group.

    Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Hydroxymethylpyrrolidine.

    Substitution Products: Azido or thiol-substituted pyrrolidines.

Scientific Research Applications

®-3-(Fluoromethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-(Fluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with target sites. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    ®-3-Hydroxymethylpyrrolidine: A precursor in the synthesis of ®-3-(Fluoromethyl)pyrrolidine hydrochloride.

    (S)-3-(Fluoromethyl)pyrrolidine Hydrochloride: The enantiomer of the compound, with different stereochemistry.

    Pyrrolidine: The parent compound without the fluoromethyl group.

Uniqueness: ®-3-(Fluoromethyl)pyrrolidine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The chiral nature of the compound also contributes to its specificity and selectivity in various applications.

Properties

IUPAC Name

(3R)-3-(fluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLVCUNOYYRZMV-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1CF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(Fluoromethyl)pyrrolidine hydrochloride
Reactant of Route 2
(R)-3-(Fluoromethyl)pyrrolidine hydrochloride
Reactant of Route 3
(R)-3-(Fluoromethyl)pyrrolidine hydrochloride
Reactant of Route 4
(R)-3-(Fluoromethyl)pyrrolidine hydrochloride
Reactant of Route 5
(R)-3-(Fluoromethyl)pyrrolidine hydrochloride
Reactant of Route 6
(R)-3-(Fluoromethyl)pyrrolidine hydrochloride

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